molecular formula C17H22N2O4S2 B4280204 4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide

4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B4280204
M. Wt: 382.5 g/mol
InChI Key: FNXSVTUHYMMQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide, commonly known as BMS-986142, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK family of enzymes that play a crucial role in the inflammatory response.

Mechanism of Action

BMS-986142 works by inhibiting the activity of 4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate the production of pro-inflammatory cytokines. By blocking 4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide activity, BMS-986142 can reduce the production of cytokines such as interleukin-6 and interferon-gamma, which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2-4 hours of oral administration. BMS-986142 is primarily metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

BMS-986142 has several advantages over other 4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide inhibitors currently on the market, including its high selectivity for 4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide1 and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as the potential for drug-drug interactions and the risk of serious side effects such as infections and malignancies.

Future Directions

There are several potential future directions for research on BMS-986142, including:
1. Further studies on its efficacy and safety in other autoimmune diseases such as psoriasis and inflammatory bowel disease.
2. Investigation of its potential use in combination therapy with other drugs for autoimmune diseases.
3. Studies on the long-term safety and efficacy of BMS-986142 in human patients.
4. Development of new formulations or delivery methods to improve its pharmacokinetic properties and reduce the risk of side effects.
5. Exploration of its potential use in other therapeutic areas such as cancer and infectious diseases.

Scientific Research Applications

BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Clinical trials have also demonstrated its efficacy in improving the signs and symptoms of rheumatoid arthritis in human patients.

properties

IUPAC Name

4-(butylsulfonylamino)-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-3-4-13-24(20,21)18-15-9-11-16(12-10-15)25(22,23)19-17-8-6-5-7-14(17)2/h5-12,18-19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSVTUHYMMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(butylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.